

# YGL-12: A Comparative Analysis Against Leading EGFR Kinase Inhibitors

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Compound of Interest		
Compound Name:	YGL-12	
Cat. No.:	B12372240	Get Quote

In the landscape of targeted cancer therapy, the development of highly specific and potent kinase inhibitors is paramount. This guide provides a comparative analysis of the novel kinase inhibitor, **YGL-12**, against established epidermal growth factor receptor (EGFR) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **YGL-12**'s performance and potential.

Disclaimer: **YGL-12** is a hypothetical compound created for illustrative purposes within this guide. All data attributed to **YGL-12** is simulated based on desirable characteristics of a next-generation kinase inhibitor.

#### **Introduction to YGL-12**

**YGL-12** is a next-generation, orally bioavailable, irreversible covalent inhibitor designed to target both activating and resistance mutations of the epidermal growth factor receptor (EGFR). Its unique molecular structure allows for high selectivity and potency against key mutations implicated in non-small cell lung cancer (NSCLC), including the T790M resistance mutation.

### **Comparative Kinase Inhibition Profile**

The inhibitory activity of **YGL-12** was assessed against a panel of kinases and compared with first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target Kinase	YGL-12 (IC50, nM)	Gefitinib (IC50, nM)	Erlotinib (IC50, nM)	Osimertinib (IC50, nM)
EGFR (L858R)	0.8	25	20	12
EGFR (ex19del)	0.5	20	15	10
EGFR (T790M)	1.2	>5000	>5000	15
EGFR (WT)	50	100	80	500
HER2	250	3000	2500	>10000
VEGFR2	>10000	200	150	>10000

Data for Gefitinib, Erlotinib, and Osimertinib are compiled from publicly available literature. **YGL-12** data is simulated.

## **Cellular Activity and Selectivity**

**YGL-12** demonstrates potent anti-proliferative activity in NSCLC cell lines harboring EGFR mutations while showing significantly less activity against wild-type (WT) EGFR cells. This indicates a favorable therapeutic window.

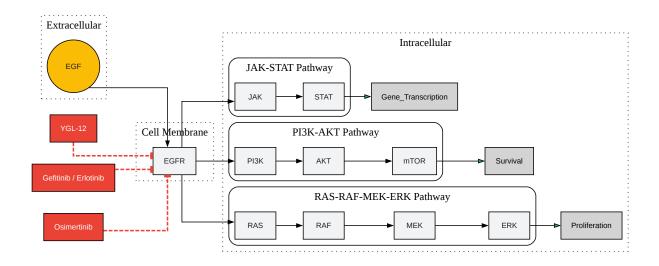
Cell Line	EGFR Mutation Status	YGL-12 (GI50, nM)	Gefitinib (GI50, nM)	Osimertinib (GI50, nM)
HCC827	exon 19 deletion	1.5	30	18
H1975	L858R, T790M	2.0	>10000	25
A549	Wild-Type	>1000	2000	>5000

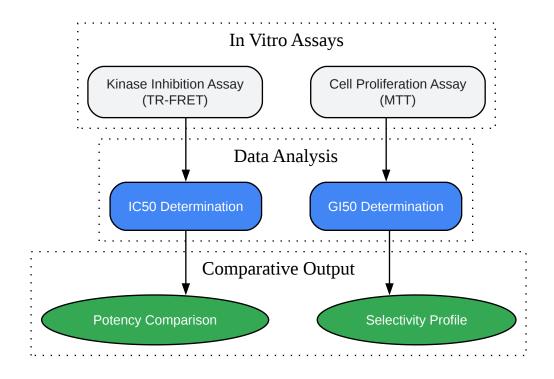
GI50 (Growth Inhibition 50) values represent the concentration of the drug that inhibits cell growth by 50%. Data for existing drugs is literature-based, while **YGL-12** data is simulated.

### **Signaling Pathway Analysis**



To visualize the mechanism of action, the EGFR signaling pathway and the points of inhibition are illustrated below.







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